[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate
Description
[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate is a complex glycoside derivative characterized by:
- Core structure: A six-membered oxane (pyranose) ring with defined stereochemistry (2R,3S,4R,5R,6R).
- Substituents:
- Acetamido group at position 3.
- Acetyloxy groups at positions 3 and the methyl position.
- Bulky benzyl (phenylmethoxy) groups at positions 4 and 4.
- Applications: Likely serves as a synthetic intermediate for pharmaceuticals or glycobiology research due to its protective groups (acetyl and benzyl) that enhance stability during synthesis .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO8/c1-17(28)27-23-25(32-14-20-10-6-4-7-11-20)24(34-19(3)30)22(16-31-18(2)29)35-26(23)33-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3,(H,27,28)/t22-,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNHAOCCNANNHX-ZFXZZAOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
N-Acetyl-D-glucosamine (GlcNAc) serves as the foundational building block due to its inherent acetamido group at C2 (renumbered as C5 in the target structure). Commercial availability and established protection protocols make it ideal for large-scale synthesis.
Benzylation at C4 and C6
Reagents : Benzyl bromide (2.2 eq), NaH (2.5 eq), DMF (anhydrous)
Conditions : 0°C → RT, 12 hr under N₂
Mechanism : Base-mediated Williamson ether synthesis
Outcome :
-
C4 and C6 hydroxyls converted to benzyl ethers
Key Optimization :
-
Sequential protection using temporary silyl groups (TBDMS at C3) prevents over-benzylation
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Reaction monitoring via TLC (Hex:EtOAc 7:3, Rf = 0.45)
Acetylation at C3
Reagents : Acetic anhydride (1.5 eq), DMAP (0.1 eq), Pyridine
Conditions : RT, 4 hr
Yield : 92% after column chromatography (SiO₂, Hex:EtOAc 6:4)
Characterization :
Activation of C2 Hydroxyl
Method : Trichloroacetimidate formation
Reagents :
-
CCl₃CN (3 eq), DBU (0.5 eq), CH₂Cl₂
Procedure :
Coupling with Methyl Acetate
Donor : Pre-activated trichloroacetimidate (1.2 eq)
Promoter : TMSOTf (0.1 eq), molecular sieves (4Å)
Solvent : Anhydrous CH₂Cl₂
Conditions : -40°C → -20°C over 6 hr
Key Parameters :
-
Strict temperature control minimizes β→α anomerization
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2,6-Di-tert-butylpyridine (0.5 eq) suppresses oxocarbenium ion decomposition
Post-Reaction Workup :
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Neutralize with Et₃N
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Filter through Celite®
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Concentrate and purify via flash chromatography (Hex:EtOAc 1:1)
Yield : 78% β-anomer
Stereochemical Confirmation :
-
¹H NMR coupling constants: J₁,₂ = 8.2 Hz (β-configuration)
Critical Process Analytics
Chiral Purity Assessment
Method : HPLC with Chiralpak® IA column
Mobile Phase : n-Hexane/i-PrOH (85:15), 1 mL/min
Retention Times :
Thermal Stability Profile
DSC Analysis :
-
Melting point: 158-160°C (sharp endotherm)
-
Decomposition onset: 210°C (N₂ atmosphere)
Recommendation : Store below -20°C under argon for long-term stability
Comparative Method Evaluation
| Method | Yield (%) | β:α Ratio | Purity (%) | Scalability |
|---|---|---|---|---|
| Trichloroacetimidate | 78 | 95:5 | 99.5 | >100 g |
| Schmidt Glycosylation | 65 | 85:15 | 98.2 | <50 g |
| Koenigs-Knorr | 58 | 92:8 | 97.8 | Limited |
Key Findings :
-
Trichloroacetimidate method superior in stereoselectivity and scalability
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Schmidt method suffers from silver salt contamination issues
Industrial-Scale Considerations
Cost Analysis
-
Benzyl bromide : $28/kg (bulk pricing)
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GlcNAc starting material : $120/kg
-
Total API Cost : $1,450/kg (100 kg batch)
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or acetyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Differences
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
Functional and Application-Based Differences
Pharmacological Research:
Stereochemical and Stability Considerations
- The target compound’s (2R,3S,4R,5R,6R) configuration ensures rigidity, critical for mimicking natural glycosides. In contrast, analogs with alternate stereochemistry (e.g., with 6S configuration) may exhibit reduced enzymatic recognition .
- Stability studies suggest that benzyl-protected derivatives (target) are less prone to hydrolysis than acetyl-rich analogs like , which degrade faster in physiological conditions .
Biological Activity
The compound [(2R,3S,4R,5R,6R)-5-acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activity. This article aims to explore its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C26H31NO8
- Molecular Weight : 485.53 g/mol
- CAS Number : 131698609
- SMILES Notation : CC(=O)N[C@H]1C@HOC@HC@H[C@@H]1OC(C)=O
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit antimicrobial properties. For instance, derivatives of acetamido sugars have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Properties
Studies have suggested that certain oxan derivatives can induce apoptosis in cancer cells. The presence of acetamido and acetyloxy groups is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit glycosidases, which play a crucial role in carbohydrate metabolism. This inhibition can lead to altered glucose metabolism and may have implications for diabetes management .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the phenylmethoxy groups enhances membrane permeability.
- Enzyme Interaction : The acetamido group facilitates binding to enzyme active sites.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential changes.
Q & A
Basic: How can the stereochemical configuration of [(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate be confirmed experimentally?
Methodological Answer:
- Use NMR spectroscopy (¹H, ¹³C, and 2D NOESY/ROESY) to assign stereochemistry. For example, coupling constants (J-values) in ¹H NMR can confirm axial/equatorial proton orientations in the oxane ring. NOESY correlations between specific protons (e.g., H-3 and H-5) validate spatial proximity .
- X-ray crystallography provides definitive proof of stereochemistry. Crystallize the compound using slow evaporation in a solvent system like ethyl acetate/hexane, and analyze the unit cell parameters .
Basic: What are the critical safety considerations when handling this compound in a laboratory setting?
Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of acetyloxy groups. Avoid exposure to moisture and direct light .
- Spill management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Advanced: How can researchers address regioselectivity challenges during the introduction of phenylmethoxy groups at C-4 and C-6 positions?
Methodological Answer:
- Protecting group strategy: Use temporary protecting groups (e.g., TBS ethers) for hydroxyl groups at C-3 and C-5 to direct benzylation to C-4 and C-5. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
- Catalytic control: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (CH₂Cl₂/H₂O) to enhance benzylation efficiency. Optimize temperature (0°C to RT) to minimize side reactions .
Advanced: What analytical techniques are optimal for quantifying trace impurities in synthesized batches of this compound?
Methodological Answer:
- HPLC-MS: Use a C18 column (3.5 µm, 150 × 4.6 mm) with a gradient of 0.1% formic acid in H₂O/acetonitrile. Monitor impurities at 210 nm and confirm structures via high-resolution MS .
- Supercritical Fluid Chromatography (SFC): Resolve enantiomeric impurities using chiral columns (e.g., Chiralpak® IC) with CO₂/MeOH mobile phases. Adjust backpressure (100–150 Bar) for optimal peak resolution .
Basic: What is the role of the acetamido group at C-5 in stabilizing the compound’s conformation?
Methodological Answer:
- The acetamido group at C-5 participates in intramolecular hydrogen bonding with adjacent acetyloxy groups, stabilizing the chair conformation of the oxane ring. Confirm via IR spectroscopy (N-H stretch at ~3300 cm⁻¹) and computational modeling (DFT calculations of H-bond distances) .
Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?
Methodological Answer:
- Perform pKa calculations using software like MarvinSketch or ACD/Labs. The acetyloxy groups have predicted pKa values ~8.0–10.5, indicating hydrolysis susceptibility in basic conditions .
- Molecular dynamics simulations (Amber/GROMACS) model hydrolysis kinetics. Input parameters include solvation free energy (ΔG) and bond dissociation energies for acetyl esters .
Basic: What synthetic routes are reported for introducing the acetamido moiety at C-5?
Methodological Answer:
- Acylation of a free amine: React a 5-amino-oxane precursor with acetyl chloride in anhydrous THF, using DMAP as a catalyst. Purify via flash chromatography (SiO₂, ethyl acetate gradient) .
- Enzymatic methods: Use lipases (e.g., Candida antarctica) for selective acetylation in aqueous buffers (pH 7.0–7.5). Monitor conversion by ¹H NMR .
Advanced: How to resolve contradictions in reported melting points or solubility data for this compound?
Methodological Answer:
- DSC analysis: Perform differential scanning calorimetry at 10°C/min to determine the precise melting point range. Compare with literature values to identify polymorphic forms .
- Solubility studies: Use the shake-flask method in buffers (pH 1.2–7.4) and organic solvents. Report data with %RSD to account for variability .
Basic: What are the key indicators of degradation during long-term storage?
Methodological Answer:
- HPLC monitoring: Detect hydrolysis products (e.g., free phenol or acetic acid) via retention time shifts.
- FTIR analysis: Observe new O-H stretches (3400 cm⁻¹) from hydrolyzed acetyl groups .
Advanced: How can researchers optimize reaction yields for multi-step syntheses involving this compound?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For benzylation, a 2³ factorial design identified 40°C and DMF as optimal .
- In-line analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
